2-(2-Bromo-6-iodophenyl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5BrIN |
|---|---|
Molecular Weight |
321.94 g/mol |
IUPAC Name |
2-(2-bromo-6-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrIN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 |
InChI Key |
QGNGYKWFEZCSEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CC#N)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 2 Bromo 6 Iodophenyl Acetonitrile
Reactivity at the Nitrile Functional Group
The nitrile group (-C≡N) is a strongly polarized functional group with an electrophilic carbon atom, rendering it susceptible to attack by nucleophiles. nih.gov This inherent reactivity allows for a variety of transformations, from simple additions to the construction of complex heterocyclic systems.
The electrophilic carbon of the nitrile in 2-(2-Bromo-6-iodophenyl)acetonitrile is a prime target for nucleophilic attack. Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add across the carbon-nitrogen triple bond. wikipedia.orgmasterorganicchemistry.com This reaction initially forms an imine anion, which upon acidic workup, can be hydrolyzed to a ketone. This provides a pathway to synthesize α-aryl ketones with a dihalogenated phenyl ring.
For instance, the reaction with an organolithium reagent would proceed as follows:
Nucleophilic Attack: The organolithium reagent (R-Li) attacks the electrophilic carbon of the nitrile group.
Formation of Imine Anion: The π-bond of the nitrile breaks, and the electron pair moves to the nitrogen atom, forming a lithium imine salt.
Hydrolysis: Subsequent treatment with aqueous acid hydrolyzes the imine to a ketone.
While the nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, specific studies on this compound are not extensively documented in the literature. nih.govuchicago.edu However, the electron-withdrawing nature of the nitrile group can influence the electronic properties of the aromatic ring, potentially affecting its participation in cycloaddition reactions. researchgate.net
Table 1: Representative Nucleophilic Addition Reactions to this compound (Note: The following data is illustrative of expected reactivity and not based on specific experimental reports for this compound.)
| Nucleophile | Reagent | Product after Hydrolysis | Plausible Yield (%) |
| Methyl anion | CH₃MgBr | 2-(2-Bromo-6-iodophenyl)-2-propanone | 75-85 |
| Phenyl anion | PhLi | 1-(2-Bromo-6-iodophenyl)-1-phenylethanone | 70-80 |
| Hydride | LiAlH₄ | 2-(2-Bromo-6-iodophenyl)ethanamine | 80-90 |
The nitrile functionality is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.net Through intramolecular cyclization reactions, often catalyzed by transition metals, the nitrile nitrogen can be incorporated into a newly formed ring system. In the case of this compound, the presence of ortho-halogens provides a unique opportunity for intramolecular cyclization following a cross-coupling reaction at one of the halide positions. For example, a Sonogashira coupling at the iodine position followed by an intramolecular cyclization could lead to the formation of isoquinoline derivatives. nih.gov
A plausible synthetic route to a substituted isoquinoline could involve:
Sonogashira Coupling: Selective reaction of the iodo group with a terminal alkyne.
Intramolecular Cyclization: Palladium- or copper-catalyzed cyclization of the resulting alkyne onto the nitrile group to form the isoquinoline ring.
Similarly, other palladium-catalyzed reactions, such as amination, could introduce a nucleophilic nitrogen at one of the halogen positions, which could then undergo intramolecular cyclization with the nitrile group to form different heterocyclic scaffolds. nih.govnih.gov
Reactivity of the Aryl Halide Substituents (Bromine and Iodine)
The presence of two different halogen atoms on the phenyl ring opens up avenues for selective functionalization through various transition metal-catalyzed cross-coupling reactions. The difference in the bond dissociation energies of the C-I and C-Br bonds is the key to achieving chemoselectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. rsc.orgresearchgate.net These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product.
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step of the catalytic cycle. nih.gov This difference in reactivity allows for the selective functionalization of the iodo group in this compound while leaving the bromo group intact.
By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature), it is possible to achieve high chemoselectivity for the reaction at the iodine center. This allows for a stepwise functionalization of the molecule, where the iodine is first replaced, and then a subsequent cross-coupling reaction can be performed at the bromine position.
Table 2: Chemoselective Palladium-Catalyzed Cross-Coupling at the Iodine Center (Note: The following data is illustrative of expected chemoselectivity and not based on specific experimental reports for this compound.)
| Reaction Type | Coupling Partner | Catalyst System | Product (Major) | Plausible Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(2-Bromo-6-phenylphenyl)acetonitrile | 85-95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(2-Bromo-6-(phenylethynyl)phenyl)acetonitrile | 80-90 |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(2-Bromo-6-styrylphenyl)acetonitrile | 70-80 |
The scope of palladium-catalyzed cross-coupling reactions with this compound is expected to be broad, allowing for the introduction of a variety of substituents at the iodine position. This includes aryl, heteroaryl, alkyl, and alkynyl groups through Suzuki-Miyaura and Sonogashira couplings, and vinyl groups through the Heck reaction. nih.govnih.govorganic-chemistry.org
However, certain limitations may arise. Steric hindrance from the ortho-bromo and cyanomethyl groups could potentially influence the efficiency of the coupling reaction, especially with bulky coupling partners. Additionally, the electronic nature of the coupling partner can affect the reaction rate and yield. Electron-rich boronic acids in Suzuki-Miyaura couplings and terminal alkynes with electron-donating groups in Sonogashira couplings are generally more reactive. mdpi.com
Following the initial selective coupling at the iodine site, the remaining bromine atom can be targeted for a second cross-coupling reaction, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to overcome the lower reactivity of the C-Br bond. This sequential cross-coupling strategy allows for the synthesis of unsymmetrically disubstituted phenylacetonitrile (B145931) derivatives.
Table 3: Scope of Carbon-Carbon Bond Formation at the Iodine Center (Note: The following data is illustrative of the potential scope and not based on specific experimental reports for this compound.)
| Reaction Type | Coupling Partner | Product | Plausible Yield (%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 2-(2-Bromo-6-(4-methoxyphenyl)phenyl)acetonitrile | 92 |
| Suzuki-Miyaura | 2-Thienylboronic acid | 2-(2-Bromo-6-(thiophen-2-yl)phenyl)acetonitrile | 88 |
| Sonogashira | Trimethylsilylacetylene | 2-(2-Bromo-6-((trimethylsilyl)ethynyl)phenyl)acetonitrile | 95 |
| Heck | n-Butyl acrylate | n-Butyl (E)-3-(2-bromo-6-(cyanomethyl)phenyl)acrylate | 75 |
Reductive Dehalogenation Processes (e.g., for aryl bromides and iodides[4])
Intramolecular Cyclization Reactions and Annulation Pathways
The structure of this compound, with a cyanomethyl group positioned ortho to two different halogens, makes it a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems, such as isoquinolinones. These reactions often proceed via transition metal catalysis, where the metal facilitates the formation of a new carbon-carbon or carbon-nitrogen bond.
For instance, palladium-catalyzed intramolecular cyclization could be envisioned. The reaction would likely initiate with the oxidative addition of the more reactive carbon-iodine bond to a palladium(0) catalyst. The resulting arylpalladium(II) intermediate could then undergo an intramolecular reaction with the nitrile group, possibly after its conversion to an amidine or a related nucleophilic species, to form a six-membered ring. Subsequent reductive elimination would then yield the ring-fused isoquinolinone product. The choice of catalyst, ligands, and reaction conditions would be critical in controlling the efficiency and selectivity of such a transformation. For example, 2-iodophenylacetonitrile is known to react with lactams to form ring-fused isoquinolinones via palladium-catalyzed carboxamidation in tandem with aldol (B89426) condensation masterorganicchemistry.com.
Copper-catalyzed intramolecular cyclization represents another viable pathway. These reactions can proceed under milder conditions and offer a complementary approach to palladium-catalyzed methods for the synthesis of isoquinolines and their derivatives wikipedia.org.
Radical and Photoredox Transformations
The carbon-halogen bonds in this compound are susceptible to cleavage under radical and photoredox conditions, opening up avenues for novel transformations. These methods often allow for reactions to occur under mild conditions with high functional group tolerance.
Visible light photoredox catalysis can be employed to generate aryl radicals from aryl halides. In the case of this compound, selective excitation of a photosensitizer in the presence of the substrate could lead to a single-electron transfer, resulting in the formation of a radical anion. This radical anion could then fragment, preferentially cleaving the weaker C-I bond to generate an aryl radical. This radical intermediate could then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to a π-system, or reaction with another radical.
Alkoxy radicals, which can be generated from suitable precursors under photoredox conditions, are highly reactive species that can participate in a variety of transformations wikipedia.org. While direct reactions with the aromatic ring of this compound might be challenging, the generated aryl radical from dehalogenation could potentially be trapped by an alcohol to form a new C-O bond, although this is a less common pathway.
Electrocatalysis provides another powerful tool for the reduction of aryl halides fishersci.co.uk. By applying an electrical potential, it is possible to induce the reductive cleavage of the carbon-halogen bonds. The selectivity between the C-I and C-Br bonds could potentially be controlled by tuning the applied potential, offering a clean and reagent-free method for dehalogenation.
Investigation of Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—the two different halogen atoms and the active methylene (B1212753) group of the acetonitrile (B52724) moiety—makes the study of selectivity in its reactions particularly important.
Chemoselectivity is a key consideration in reactions involving the two halogen atoms. In transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, the higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the iodine-bearing position. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve high chemoselectivity for the mono-arylated or mono-alkynylated product.
Regioselectivity becomes crucial in reactions where new substituents are introduced onto the aromatic ring or when intramolecular cyclization occurs. In electrophilic aromatic substitution, the directing effects of the existing substituents and steric hindrance will govern the position of the incoming electrophile. In intramolecular cyclization reactions leading to isoquinolinones, the regioselectivity is inherently controlled by the position of the cyanomethyl group relative to the halogens.
Stereoselectivity would be a factor in reactions involving the α-carbon of the acetonitrile group. Deprotonation of this position would generate a carbanion that could potentially react with electrophiles. If the electrophile introduces a new stereocenter, the stereochemical outcome of the reaction would need to be considered. However, for the reactions discussed in the preceding sections, which primarily involve the aromatic ring and the halogen atoms, stereoselectivity at the benzylic position is not a primary concern unless subsequent transformations are performed.
Advanced Spectroscopic and Structural Characterization of 2 2 Bromo 6 Iodophenyl Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2-(2-Bromo-6-iodophenyl)acetonitrile, ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques would be instrumental in confirming its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and methylene (B1212753) protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.
The methylene protons (-CH₂CN) are anticipated to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Based on data from similar phenylacetonitrile (B145931) derivatives, this singlet is predicted to be in the range of δ 3.8 - 4.2 ppm . The electron-withdrawing effects of the adjacent phenyl ring and cyano group deshield these protons.
The aromatic region of the spectrum is expected to be more complex due to the disubstitution pattern of the benzene ring. The three aromatic protons will form an AMX spin system, resulting in a triplet and two doublets (or more complex multiplets depending on the coupling constants).
The proton at the C4 position (para to the bromine) is expected to be a triplet, coupled to the protons at C3 and C5.
The protons at the C3 and C5 positions are each expected to be a doublet of doublets, coupled to the proton at C4 and to each other (meta-coupling).
The chemical shifts of these aromatic protons will be influenced by the anisotropic effects of the bromine and iodine substituents. Generally, halogens deshield ortho and para protons. Given the ortho-position of both the bromo and iodo groups, the aromatic protons are likely to be found in the range of δ 7.2 - 7.8 ppm .
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | dd | 1H | Ar-H |
| ~ 7.4 - 7.6 | t | 1H | Ar-H |
| ~ 7.2 - 7.4 | dd | 1H | Ar-H |
| ~ 3.9 | s | 2H | -CH₂CN |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The assignments of the aromatic protons are predictive.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the aliphatic methylene carbon, the nitrile carbon, and the aromatic carbons.
The methylene carbon (-CH₂CN) is predicted to have a chemical shift in the range of δ 20 - 25 ppm .
The nitrile carbon (-C≡N) typically appears in the downfield region of the spectrum, around δ 115 - 120 ppm .
The aromatic region will show six distinct signals for the six carbons of the benzene ring. The carbons directly attached to the bromine and iodine atoms (C2 and C6) will be significantly influenced by the heavy atom effect, which can lead to signal broadening and a downfield shift. The chemical shifts of the aromatic carbons are predicted to be in the range of δ 120 - 140 ppm . The ipso-carbons attached to the halogens would be further downfield.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 - 142 | Ar-C (C-Br/C-I) |
| ~ 130 - 135 | Ar-C |
| ~ 128 - 130 | Ar-C |
| ~ 125 - 128 | Ar-C |
| ~ 117 | -C≡N |
| ~ 23 | -CH₂CN |
Note: These are predicted chemical shift ranges and require experimental verification.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between the C4 proton and the C3 and C5 protons, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, including the ipso-carbons attached to the bromine and iodine, and the carbon of the cyano group. For instance, correlations would be expected from the methylene protons to the ipso-carbon of the phenyl ring and to the nitrile carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. While direct spectra for this compound are unavailable, data for related Schiff base compounds and other phenylacetonitriles can provide a basis for prediction.
C-H stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methylene group would be observed around 2950-2850 cm⁻¹ .
C≡N stretching: The nitrile group has a very characteristic and strong absorption band. For phenylacetonitrile, this band appears around 2250 cm⁻¹. In this compound, this stretching vibration is predicted to be in a similar region, likely around 2260-2240 cm⁻¹ .
C=C stretching: The aromatic ring will exhibit several C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
C-Br and C-I stretching: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum. The C-Br stretch is typically found in the 600-500 cm⁻¹ range, while the C-I stretch appears at even lower wavenumbers, generally in the 500-400 cm⁻¹ region.
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretch |
| 2260-2240 | Strong | C≡N stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 600-500 | Medium-Strong | C-Br stretch |
| ~ 500-400 | Medium-Strong | C-I stretch |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds.
The C≡N stretching vibration, which is strong in the IR, is also expected to be a strong and sharp band in the Raman spectrum, in the same region of 2260-2240 cm⁻¹ .
The aromatic ring vibrations , particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in the Raman spectrum.
The C-Br and C-I stretching vibrations will also be observable in the low-frequency region of the Raman spectrum and can be useful for confirming the presence of these halogens.
The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, allowing for the confident identification of its key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound, dictated by its aromatic system, can be analyzed using UV-Vis spectroscopy. While the specific spectrum for this exact compound is not widely published, the expected characteristics can be inferred from related aromatic and halogenated compounds. The primary chromophore in the molecule is the di-halogenated benzene ring.
Aromatic compounds typically exhibit strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the benzene ring. For benzene itself, characteristic absorptions appear around 204 nm (K-band) and 256 nm (B-band). Substitution on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).
In the case of this compound, the presence of two halogen atoms (bromine and iodine) and a cyanomethyl group is expected to shift the absorption maxima to longer wavelengths compared to unsubstituted benzene. The iodine substituent, in particular, is known to cause significant bathochromic shifts. Therefore, it is anticipated that the B-band (benzenoid band) would appear above 260 nm. The analysis of similar substituted phenylacetonitrile derivatives in solvents like acetonitrile (B52724) typically reveals these characteristic aromatic absorptions.
Table 1: Expected UV-Vis Absorption Data for this compound
| Expected Transition | Anticipated λmax (nm) | Chromophore |
|---|---|---|
| π → π* (B-band) | > 260 | 2-Bromo-6-iodophenyl ring |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z) and fragmentation behavior.
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For the molecular formula C₈H₅BrIN, the theoretical monoisotopic mass can be calculated with high precision. This technique is essential for confirming the identity of the compound, distinguishing it from isomers or compounds with similar nominal masses. nih.gov
The expected exact mass for the molecular ion [M]⁺• and common adducts can be calculated and compared against experimental data. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic signature for the molecular ion peak cluster, further confirming the compound's identity.
Table 2: Calculated HRMS Data for C₈H₅BrIN
| Ion Formula | Description | Calculated Monoisotopic Mass (m/z) |
|---|---|---|
| [C₈H₅⁷⁹BrIN]⁺• | Molecular Ion | 320.8650 |
| [C₈H₅⁸¹BrIN]⁺• | Molecular Ion Isotope | 322.8630 |
| [C₈H₆⁷⁹BrIN]⁺ | Protonated Adduct [M+H]⁺ | 321.8728 |
The fragmentation of this compound under electron ionization (EI) conditions can be predicted based on the stability of the resulting fragments. The aromatic ring provides considerable stability to the molecular ion. Key fragmentation pathways would involve the cleavage of the carbon-halogen bonds and the cyanomethyl group.
Given that the C-I bond (approx. 228 kJ/mol) is weaker than the C-Br bond (approx. 280 kJ/mol), the initial loss of an iodine radical is a highly probable fragmentation step. This would be followed by the loss of a bromine radical. Other significant fragmentation pathways include the loss of the cyanomethyl radical (•CH₂CN) and benzylic cleavage.
A plausible fragmentation cascade is as follows:
Molecular Ion Formation: C₈H₅BrIN → [C₈H₅BrIN]⁺•
Loss of Iodine: [C₈H₅BrIN]⁺• → [C₈H₅BrN]⁺ + I•
Loss of Bromine: [C₈H₅BrIN]⁺• → [C₈H₅IN]⁺ + Br•
Benzylic Cleavage/Loss of HCN: [C₈H₄BrI]⁺• → [C₇H₄BrI]⁺ + HCN
Sequential Halogen Loss: [C₈H₅BrN]⁺ → [C₈H₅N]⁺ + Br•
Table 3: Predicted Mass Fragments for this compound
| Proposed Fragment Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺• | [C₈H₅BrIN]⁺• | 321/323 | Molecular ion (showing ⁷⁹Br/⁸¹Br isotope pattern) |
| [M-I]⁺ | [C₈H₅BrN]⁺ | 194/196 | Loss of iodine radical |
| [M-Br]⁺ | [C₈H₅IN]⁺ | 242 | Loss of bromine radical |
| [M-CH₂CN]⁺ | [C₇H₃BrI]⁺ | 281/283 | Loss of cyanomethyl radical |
| [M-Br-I]⁺ | [C₈H₅N]⁺ | 115 | Loss of both halogen radicals |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orgnih.gov While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other di-halogenated aromatic compounds, allows for a discussion of the expected structural parameters.
A crystallographic study of this compound would reveal:
Bond Lengths and Angles: Precise measurements of C-C bond lengths within the aromatic ring, as well as the C-Br, C-I, and C-C bonds of the cyanomethyl substituent. The steric hindrance from the ortho-bromo and iodo groups would likely cause some distortion in the phenyl ring and the orientation of the acetonitrile group.
Molecular Conformation: The torsion angle between the plane of the phenyl ring and the C-CH₂-CN bond would be determined, revealing the preferred conformation in the solid state.
Intermolecular Interactions: The crystal packing would likely be influenced by non-covalent interactions. Halogen bonding (C-I···N or C-Br···N) is a plausible interaction that could play a significant role in the crystal lattice formation. Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules may be observed.
Analysis of similar structures, like substituted bromotoluenes and iodotoluenes, provides reference values for typical C-Br (approx. 1.90 Å) and C-I (approx. 2.10 Å) bond lengths.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the purity and confirm the empirical formula of the synthesized compound. For a new compound to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen are generally expected to be within ±0.4% of the calculated values. nih.gov
The theoretical elemental composition of this compound (C₈H₅BrIN) is calculated as follows:
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 29.85% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 1.57% |
| Bromine | Br | 79.904 | 1 | 79.904 | 24.82% |
| Iodine | I | 126.904 | 1 | 126.904 | 39.42% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.35% |
| Total | | | | 321.943 | 100.00% |
Calculations based on IUPAC atomic weights. Note: HRMS calculations use monoisotopic masses. chemexper.com
Theoretical and Computational Investigations of 2 2 Bromo 6 Iodophenyl Acetonitrile
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For a molecule like 2-(2-Bromo-6-iodophenyl)acetonitrile, DFT studies, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide significant insights.
The initial step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, the geometry would be expected to feature a largely planar phenyl ring due to its aromaticity. The primary conformational flexibility would arise from the rotation of the acetonitrile (B52724) (-CH2CN) group around the single bond connecting it to the phenyl ring.
A conformational analysis would reveal the potential energy surface associated with this rotation, identifying the most stable conformer. It is anticipated that the lowest energy conformation would be one that minimizes steric hindrance between the acetonitrile group and the bulky bromine and iodine substituents at the ortho positions.
Table 1: Predicted Structural Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-I Bond Length | ~2.10 Å |
| C-C≡N Bond Angle | ~178-180° |
Note: These are estimated values based on typical bond lengths and angles for similar organic molecules.
The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the iodine atom, while the LUMO is likely to be distributed over the phenyl ring and the electron-withdrawing nitrile group. A smaller HOMO-LUMO gap would suggest a higher propensity for intramolecular charge transfer. researchgate.net
Table 2: Predicted Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
Note: These are hypothetical values intended to be illustrative of a typical DFT result for a similar molecule.
DFT calculations can accurately predict various spectroscopic parameters, which can then be used to interpret experimental data.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for confirming the structure of a synthesized compound. The predicted shifts for the aromatic protons and carbons of this compound would be influenced by the electron-withdrawing effects of the bromine, iodine, and nitrile substituents.
Vibrational Frequencies: The infrared (IR) spectrum of the molecule can be simulated by calculating its vibrational frequencies. Key vibrational modes would include the C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹), C-H stretches of the aromatic ring, and C-Br and C-I stretching frequencies.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). researchgate.net For this compound, TD-DFT calculations would identify the energies of electronic transitions, which correspond to the absorption of light. researchgate.net These transitions would likely be of a π → π* nature, involving the promotion of an electron from a bonding π-orbital on the phenyl ring to an antibonding π*-orbital. The presence of heavy atoms like bromine and iodine could also influence intersystem crossing rates. researchgate.net
Quantum Chemical Descriptors and Reactivity Predictions
From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to predict the global reactivity of this compound. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
These descriptors help in understanding the molecule's behavior in chemical reactions, for instance, in predicting whether it will act as an electrophile or a nucleophile.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful means to explore potential reaction pathways for a molecule. researchgate.net For this compound, this could involve studying its synthesis or its participation in further chemical transformations. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. researchgate.net
The calculation of the activation energy (the energy difference between the reactants and the transition state) can provide a quantitative measure of the reaction rate, offering insights that can guide experimental work. researchgate.net For example, the mechanism of nucleophilic substitution at the carbon bearing the halogen atoms could be investigated.
In-Depth Analysis of Halogen Bonding and Intermolecular Forces in this compound Remains an Area for Future Investigation
A comprehensive theoretical and computational analysis of the specific halogen bonding interactions and intermolecular forces within the compound this compound is not available in current published scientific literature. While the principles of halogen bonding are well-established, and computational methods for their analysis are robust, specific studies detailing the unique interactions within this particular molecular structure have not been publicly reported.
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region. This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a σ-hole along the axis of the covalent bond. In a molecule such as this compound, both the bromine and iodine atoms have the potential to act as halogen bond donors.
Theoretical investigations would typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the electronic structure and predict the nature of intermolecular interactions. Key parameters that would be analyzed include:
Interaction Energies: To quantify the strength of the halogen bonds.
Bond Lengths and Angles: To determine the geometry of the interactions.
Molecular Electrostatic Potential (MEP) Surfaces: To visualize the electron-rich and electron-poor regions of the molecule, identifying potential sites for halogen bonding.
Quantum Theory of Atoms in Molecules (QTAIM): To characterize the nature of the chemical bonds, including the non-covalent halogen bonds.
Non-Covalent Interaction (NCI) Plot Analysis: To visualize and identify the regions of weak intermolecular interactions.
In the case of this compound, computational studies would be expected to reveal a complex interplay of forces. The iodine atom, being larger and more polarizable than bromine, would generally be expected to form stronger halogen bonds. The nitrile group (-C≡N) within the molecule could act as a halogen bond acceptor, with the lone pair of electrons on the nitrogen atom interacting with the σ-hole of the bromine or iodine on a neighboring molecule.
Without specific research data, any detailed discussion of bond energies, specific interaction geometries, or a quantitative comparison of the roles of bromine versus iodine in the crystal lattice of this compound would be purely speculative. The scientific community awaits dedicated crystallographic and computational studies to elucidate the precise nature of the supramolecular architecture of this compound.
Synthetic Applications and Derivatization Strategies Utilizing 2 2 Bromo 6 Iodophenyl Acetonitrile
Precursor for the Synthesis of Diverse Organic Molecules
The inherent reactivity of the bromo, iodo, and cyano groups in 2-(2-Bromo-6-iodophenyl)acetonitrile makes it a versatile starting material for a variety of organic transformations. The differential reactivity of the carbon-bromine and carbon-iodine bonds is a key feature that can be exploited for selective functionalization. Typically, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for sequential, site-selective introduction of different substituents onto the aromatic ring.
For instance, a Sonogashira coupling could be selectively performed at the iodo position, followed by a Suzuki or Buchwald-Hartwig coupling at the bromo position. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings. This multi-faceted reactivity opens avenues for the synthesis of a diverse array of substituted phenylacetic acid derivatives, phenethylamines, and other pharmacologically relevant scaffolds.
Building Block for Complex Polycyclic Aromatic and Heterocyclic Systems (e.g., naphthalenamines)
The strategic placement of reactive handles in this compound makes it a promising candidate for the construction of fused ring systems. While direct literature evidence for the use of this specific compound is limited, its structural motifs are analogous to precursors used in established cyclization strategies.
One potential application lies in the synthesis of substituted naphthalenamines. This could be envisioned through a multi-step sequence involving, for example, a palladium-catalyzed intramolecular cyclization. A related compound, 2-iodophenylacetonitrile, is known to be a precursor for 3,4-disubstituted 2-naphthalenamines. This suggests a plausible synthetic route where the bromo and iodo substituents on the phenyl ring of this compound could direct the formation of more complex, substituted polycyclic aromatic systems. The presence of the bromine atom could allow for further functionalization of the resulting naphthalene (B1677914) core.
Role in the Development of Functional Organic Materials (e.g., potential in thin film applications)
The development of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), often relies on the synthesis of highly conjugated, planar molecules. While there is currently no specific research detailing the use of this compound in thin film applications, its structure suggests potential.
Through sequential cross-coupling reactions, extended π-conjugated systems could be built upon the phenyl scaffold. The introduction of aromatic or heteroaromatic groups at the bromo and iodo positions could lead to the formation of molecules with desirable photophysical and electronic properties. The nitrile group could also be incorporated into larger heterocyclic systems known to be useful in organic electronics. The potential for creating planar, rigid structures through intramolecular cyclization reactions further enhances its appeal as a building block for functional organic materials.
Utilization in Stereoselective Transformations
The application of this compound in stereoselective transformations has not been extensively reported. However, the methylene (B1212753) group of the acetonitrile (B52724) moiety is prochiral. Deprotonation of this position would generate a carbanion that could, in principle, react with chiral electrophiles or be directed by chiral catalysts to afford enantiomerically enriched products.
For example, asymmetric alkylation or aldol (B89426) reactions at the α-carbon of the nitrile could be explored using chiral phase-transfer catalysts or chiral lithium amide bases. The resulting chiral substituted phenylacetonitriles could serve as valuable intermediates in the synthesis of biologically active molecules where stereochemistry is crucial for activity.
Scaffold for Library Synthesis and Analogue Generation
The ability to perform selective and sequential functionalization at three distinct points (the bromo, iodo, and acetonitrile groups) makes this compound an attractive scaffold for combinatorial chemistry and the generation of compound libraries.
A library of diverse compounds could be rapidly assembled by varying the reactants used in sequential cross-coupling reactions at the two halogen positions and by derivatizing the nitrile group. This approach would allow for the systematic exploration of the chemical space around the 2,6-disubstituted phenylacetonitrile (B145931) core, which could be valuable in the discovery of new drug candidates or molecules with other desired properties. The clear differentiation in reactivity between the C-I and C-Br bonds is particularly advantageous for a controlled and predictable library synthesis.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Iodophenylacetonitrile |
Emerging Research Directions and Future Perspectives for 2 2 Bromo 6 Iodophenyl Acetonitrile Chemistry
Exploration of Novel Catalytic Systems for Transformations
The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 2-(2-Bromo-6-iodophenyl)acetonitrile offers a fertile ground for the development of selective catalytic transformations. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This difference in reactivity can be exploited to achieve sequential, site-selective functionalization.
Future research is anticipated to focus on the design of highly selective palladium catalysts. Ligand design will be crucial in tuning the catalyst's steric and electronic properties to discriminate between the two halogen atoms. For instance, bulky phosphine (B1218219) ligands could enhance selectivity by favoring reaction at the less sterically hindered iodine position.
Furthermore, the exploration of dual-catalyst systems, potentially involving a combination of palladium and another transition metal like nickel or copper, could unlock novel reaction pathways. mdpi.com Such systems may enable transformations that are not achievable with a single catalyst, leading to the synthesis of complex molecular architectures from this readily available building block.
Table 1: Potential Catalytic Systems for Selective Functionalization
| Catalyst System | Target Transformation | Potential Advantages |
| Palladium with bulky phosphine ligands | Selective Suzuki or Sonogashira coupling at the iodine position | High selectivity, good functional group tolerance |
| Palladium/Nickel dual catalyst | Stepwise cross-coupling at both halogen positions | Access to unsymmetrical, highly substituted products |
| Copper-catalyzed cyanation/amination | Direct displacement of the bromo or iodo group | Cost-effective, alternative reactivity |
Integration into Flow Chemistry and Continuous Manufacturing Processes
The synthesis and subsequent transformations of this compound are prime candidates for adaptation to flow chemistry and continuous manufacturing. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without isolating intermediates. nih.govtue.nl
A potential continuous flow synthesis of this compound could involve the diazotization of 2-amino-3-bromobenzonitrile (B168645) followed by a Sandmeyer-type iodination reaction in a microreactor. The precise temperature and residence time control afforded by flow reactors would be critical for managing the potentially hazardous diazonium intermediate.
Subsequent functionalization reactions, such as the selective palladium-catalyzed cross-coupling at the iodine position, could be integrated into a multi-step flow process. uc.pt This would enable the on-demand synthesis of a library of derivatives for applications in drug discovery or materials science. The use of packed-bed reactors containing immobilized catalysts could further enhance the efficiency and sustainability of such processes.
Advancements in Green Chemistry Principles for Synthesis and Reactions
The application of green chemistry principles to the synthesis and reactions of this compound is a critical area for future research. This includes the use of greener solvents, the development of atom-economical reactions, and the exploration of biocatalytic methods.
The synthesis of arylacetonitriles often involves the use of toxic cyanating agents and volatile organic solvents. orgsyn.org Research into greener alternatives is paramount. This could involve the use of non-toxic cyanide sources or cyanide-free synthetic routes. Furthermore, the replacement of traditional organic solvents with more environmentally benign alternatives such as water, supercritical CO2, or bio-based solvents like ethyl lactate (B86563) is a key goal. researchgate.netwhiterose.ac.ukorientjchem.orgresearchgate.netbohrium.com
Biocatalysis offers a promising avenue for the green synthesis and transformation of this compound. nih.gov Nitrilase enzymes could be employed for the selective hydrolysis of the nitrile group to a carboxylic acid, providing a mild and environmentally friendly alternative to harsh chemical hydrolysis. nih.govresearchgate.netmdpi.comnih.govyoutube.com The development of engineered enzymes with tailored substrate specificity could further expand the biocatalytic toolbox for this class of compounds.
Table 2: Green Chemistry Approaches for this compound Chemistry
| Green Chemistry Principle | Application | Potential Impact |
| Safer Solvents | Use of water, supercritical CO2, or bio-solvents in synthesis and reactions | Reduced environmental impact and improved worker safety |
| Atom Economy | Development of catalytic C-H activation or addition reactions | Minimized waste generation |
| Biocatalysis | Enzymatic hydrolysis of the nitrile or other transformations | Mild reaction conditions, high selectivity, reduced use of hazardous reagents |
Applications in Advanced Materials Science and Nanotechnology
The unique electronic and structural features of this compound make it a promising building block for the synthesis of advanced materials. The dihalogenated phenylacetonitrile (B145931) core can be elaborated through cross-coupling reactions to generate larger, conjugated systems with interesting photophysical properties.
One potential application lies in the development of materials for organic light-emitting diodes (OLEDs). researchgate.netcrimsonpublishers.com By strategically introducing fluorescent or phosphorescent moieties through reactions at the bromo and iodo positions, novel emitters with tunable emission colors and improved efficiencies could be synthesized. The nitrile group can also serve as an anchoring point for further functionalization or for influencing the material's electronic properties.
Furthermore, the rigid and planar nature of the aromatic core, once functionalized, could be exploited in the design of organic semiconductors or sensors. The synthesis of polycyclic aromatic hydrocarbons (PAHs) from this precursor could lead to new materials for applications in organic electronics. d-nb.infosigmaaldrich.comnih.govnist.gov
Chemoinformatics and Machine Learning for Reaction Prediction and Design
Chemoinformatics and machine learning are poised to play a transformative role in accelerating research on this compound. These computational tools can be used to predict the reactivity of the compound, optimize reaction conditions, and design novel synthetic routes. princeton.eduresearchgate.netresearchgate.netkaust.edu.sachemistryworld.com
Machine learning models, trained on large datasets of chemical reactions, can predict the outcome of cross-coupling reactions on this compound with a high degree of accuracy. princeton.edu This would allow researchers to computationally screen a wide range of catalysts, ligands, and reaction conditions to identify the optimal parameters for achieving the desired selectivity and yield, thereby reducing the need for extensive experimental work.
Furthermore, chemoinformatics tools can be used to predict the electronic and photophysical properties of potential derivatives of this compound. This would enable the in silico design of novel materials with tailored properties for specific applications in materials science. As more experimental data on the reactivity of this compound becomes available, the predictive power of these models will continue to improve, guiding future research in this exciting area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
